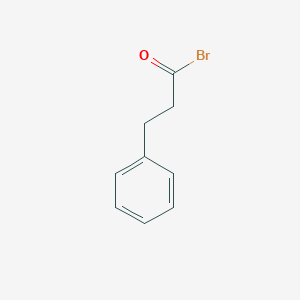

3-Phenylpropanoyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenylpropanoyl bromide is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

3-Phenylpropanoyl bromide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of the phenyl group into different molecular frameworks.

Synthesis of Pharmaceuticals

One significant application is its role in the synthesis of pharmaceutical compounds. For instance, it has been used to synthesize derivatives of ipratropium bromide, a medication used for respiratory conditions like asthma and COPD. The compound acts as a precursor for creating complex structures that exhibit biological activity .

Organic Synthesis Reagent

In organic synthesis, this compound serves as an important reagent for acylation reactions. It can facilitate the formation of esters and amides, which are essential building blocks in the development of various chemical entities. This property is particularly useful in developing new materials and fine chemicals .

Medicinal Chemistry Applications

The medicinal chemistry landscape has seen the use of this compound in developing drugs with enhanced therapeutic profiles.

Anticholinergic Agents

Research indicates that derivatives of this compound can lead to the development of anticholinergic agents similar to ipratropium bromide. These agents are crucial in treating bronchospasm by blocking muscarinic receptors, thereby relaxing bronchial smooth muscle .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of compounds synthesized from this compound. These compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

3-Phenylpropanoyl bromide undergoes nucleophilic acyl substitution reactions, where the bromide is replaced by nucleophiles such as amines, alcohols, and hydrazines.

Key Reactions and Conditions

Example: 1,2,4-Triazole Derivatives

In a multi-step synthesis (Fig. 1) :

-

Step 1 : this compound reacts with hydrazine hydrate to form 3-phenylpropanehydrazide.

-

Step 2 : The hydrazide undergoes cyclization with ammonium thiocyanate under acidic conditions to yield 5-phenethyl-4-R-1,2,4-triazole-3-thioles.

-

Step 3 : Further alkylation with halogenated nitriles produces 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)nitriles.

Key Data :

-

Triazole derivatives (e.g., Compound 8) showed 98% yield under optimized conditions .

-

IR spectra confirmed C≡N (2270–2210 cm⁻¹) and C=S (705–640 cm⁻¹) bonds .

Solvolysis and Elimination Pathways

In polar protic solvents, this compound participates in solvolysis:

-

Methanolysis : Forms methyl ester derivatives, often accompanied by elimination products under high temperatures .

-

Iodination : Reacts with iodine in methanol to yield iodinated cyclohexadienones, a pathway observed in related acyl halides .

Comparative Reaction Kinetics

A study comparing this compound with its chloride analog revealed:

Propriétés

IUPAC Name |

3-phenylpropanoyl bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNKTMOYEUWZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.